PRMT5-IN-17 Exhibits Defined Enzymatic Potency Against PRMT5/MEP50 Complex
PRMT5-IN-17 demonstrates a well-defined inhibitory concentration (IC₅₀) of 100 nM against the human PRMT5/MEP50 enzyme complex in a biochemical assay [1]. This value provides a quantitative benchmark for comparing the potency of novel PRMT5 inhibitors and for optimizing assay conditions requiring specific levels of target engagement.
| Evidence Dimension | Enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | Class-level baseline: Representative PRMT5 inhibitors (e.g., EPZ015666) exhibit Ki values in the low nanomolar range (e.g., 5 nM) under distinct assay conditions, while others (e.g., DS-437) show IC₅₀ values in the micromolar range (e.g., 6 µM). |
| Quantified Difference | Not directly comparable due to assay variation; however, PRMT5-IN-17's 100 nM IC₅₀ positions it as a moderately potent tool compound suitable for target validation studies where extreme potency is not required or may be confounded by off-target effects. |
| Conditions | Biochemical assay using full-length human PRMT5 (NM_006109.3) and MEP50, with S-adenosyl-L-methionine (SAM) as the methyl donor [1]. |
Why This Matters
This defined IC₅₀ allows researchers to calibrate in vitro experiments to achieve a specified degree of PRMT5 inhibition, ensuring reproducible target engagement across independent studies.
- [1] BindingDB. BDBM336960: US9745291, Compound 6; US9765068, Compound 6. IC50: 100 nM against human PRMT5/MEP50. Deposited 2019-07-29. View Source
